molecular formula C15H33Si B14727412 CID 12418622

CID 12418622

Cat. No.: B14727412
M. Wt: 241.51 g/mol
InChI Key: LULVHKBOSFZJTM-UHFFFAOYSA-N
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Description

CID 12418622 is a chemical compound characterized in a 2024 study as a component of Citrus essential oil (CIEO) (Figure 1A–D) . Its isolation involved vacuum distillation, with varying concentrations across CIEO fractions (Figure 1C). The compound’s structure, elucidated via GC-MS (Figure 1B, D), suggests a terpenoid or oxygenated derivative, though specific stereochemical details remain unspecified.

Properties

Molecular Formula

C15H33Si

Molecular Weight

241.51 g/mol

InChI

InChI=1S/C15H33Si/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

LULVHKBOSFZJTM-UHFFFAOYSA-N

Canonical SMILES

CCCCC[Si](CCCCC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 12418622 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical bonds.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. These methods are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Reaction Mechanisms and Structural Analysis

  • Mass Spectrometry Techniques : CID (Collision-Induced Dissociation) is a method to fragment ions in mass spectrometry, aiding structural elucidation . For example, precursor ions, product ions, and neutral losses can reveal structural details without reliance on spectral libraries .

  • Electrochemical Reactions : Recent advances in electrochemistry demonstrate how electricity can modulate reaction pathways, enhancing synthesis efficiency .

Structural Characterization

  • Crystallography : Studies often use X-ray diffraction to analyze molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .

  • Spectroscopic Data : Infrared, NMR, and mass spectrometry are critical for confirming reaction outcomes .

Data Tables (Hypothetical, Based on Analogous Compounds)

Reaction Type Key Observations Method
Knoevenagel Reaction Formation of conjugated enones via base-catalyzed condensationSpectroscopic analysis
Electrochemical Modification Enhanced reactivity under applied electric fieldsElectrochemical cell
Hydrogen Bonding Intermolecular interactions stabilize crystal structuresX-ray crystallography

Recommendations for Further Research

  • Confirm the Identifier : Verify if CID 12418622 corresponds to a CASRN, SMILES, or alternative database identifier.

  • Consult Proprietary Databases : Explore platforms like PubChem or specialized chemical repositories for unindexed compounds.

  • Experimental Validation : Use techniques such as mass spectrometry , NMR, or electrochemical methods to characterize the compound.

Note: This response is based on the provided sources and general chemical principles, as this compound was not explicitly referenced in the materials.

Scientific Research Applications

CID 12418622 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways. In industry, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 12418622 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues: Triterpenoids and Cyanobacterial Toxins

CID 12418622 shares structural motifs with triterpenoids and cyanobacterial toxins:

  • Betulin Derivatives (CID 72326, CID 64971): Betulin (lup-20(29)-ene-3β,28-diol) and betulinic acid are pentacyclic triterpenoids with anti-inflammatory and anticancer properties . While this compound’s exact structure is unclear, its isolation from Citrus and chromatographic behavior suggest structural parallels to oxygenated triterpenes.
  • Oscillatoxin Derivatives (CID 101283546, CID 185389): These macrocyclic polyketides from cyanobacteria exhibit ionophoric activity .
Table 1: Structural Comparison of this compound with Analogues
Compound (CID) Class Key Functional Groups Molecular Weight (Da)* LogP*
This compound Terpenoid (presumed) Oxygenated groups Not reported Not reported
Betulin (CID 72326) Triterpenoid Hydroxyl, alkene 442.73 8.31 (XLOGP3)
Oscillatoxin D (CID 101283546) Polyketide Lactone, ether 586.65 4.50 (iLOGP)

*Data from PubChem .

Functional Analogues: Enzyme Inhibitors and Substrates

This compound may share functional roles with bile acid transporters and enzyme inhibitors:

  • BSEP Substrates/Inhibitors: Taurocholic acid (CID 6675) and DHEAS (CID 12594) are substrates for the bile salt export pump (BSEP), while ginkgolic acid (CID 5469634) and irbesartan (CID 3749) inhibit it .
Table 2: Functional Comparison with BSEP-Targeting Compounds
Compound (CID) Role Key Activity Molecular Target
This compound Undetermined Presumed bioactivity Not reported
Ginkgolic Acid (CID 5469634) Inhibitor IC50 ~10 µM (BSEP) Bile salt export pump
Taurocholic Acid (CID 6675) Substrate Transport affinity BSEP

Physicochemical Property Comparison

  • Lipophilicity : Betulin (LogP 8.31) is highly lipophilic, whereas oscillatoxin D (LogP 4.50) has moderate hydrophobicity . This compound’s oxygenated structure may lower LogP relative to betulin, enhancing aqueous solubility.
  • Solubility: CID 57416287 (C7H14N2O, LogP 0.03) has high solubility (86.7 mg/mL), whereas CID 96551-22-3 (C14H17NO3, LogP 2.38) is less soluble (0.26 mg/mL) . This compound’s solubility profile likely falls between these extremes, depending on functionalization.

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